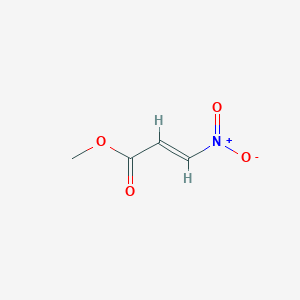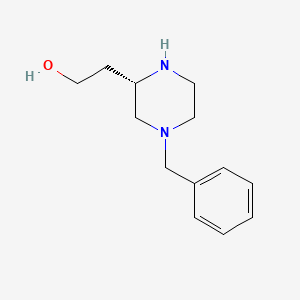
2-(5-(Benzyloxy)pyridin-2-yl)acetic acid
Overview
Description
“2-(5-(Benzyloxy)pyridin-2-yl)acetic acid” is a chemical compound that belongs to the class of pyridines . Pyridines are a group of compounds that have been used widely in medicinal chemistry due to their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of a correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . This reaction has been used in the synthesis of similar compounds .Scientific Research Applications
Antimicrobial and Antitubercular Activities
2-(5-(Benzyloxy)pyridin-2-yl)acetic acid derivatives have been explored for their antimicrobial properties. Research on [5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives, which are structurally related, has shown potential in vitro activity against Mycobacterium tuberculosis and Mycobacterium avium strains, suggesting a potential role in antimycobacterial applications (Mamolo et al., 2001).
Organic Synthesis and Chemical Properties
The compound has been involved in various organic synthesis processes. For instance, 2-(Pyridin-2-yl) aniline has been used as a directing group in C-H amination mediated by cupric acetate, showing the compound's utility in promoting specific chemical reactions (Zhao et al., 2017). Similarly, the synthesis of various acetic acid derivatives like 5-aryl-1,3,4-oxadiazolyl-2-acetic acids demonstrates the compound's relevance in creating new chemical entities (Janda, 2001).
Antioxidant and Antimitotic Agent
Compounds structurally similar to this compound have been found to exhibit antioxidant and antimitotic activities. A study on asymmetric (S)-N-benzylidene-2-(benzyloxy)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanamine derivatives highlighted their potential as antioxidants and antimitotic agents, opening avenues for research in areas like cancer therapy and oxidative stress management (Pund et al., 2022).
Photophysical Properties
The photophysical properties of derivatives of this compound have also been a subject of study. Investigations into substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester revealed insights into their absorption, fluorescence, and fluorescence excitation spectra, which are crucial for applications in fields like material science and laser technology (Grummt et al., 2007).
Coordination Chemistry
In coordination chemistry, derivatives of this compound, like 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, have been used to support lanthanide coordination compounds. These studies provide valuable information on the synthesis, crystal structures, and photophysical properties of these compounds, suggesting their potential utility in fields like catalysis and materials science (Sivakumar et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2-(5-(Benzyloxy)pyridin-2-yl)acetic acid is Aldose Reductase (ALR2) . ALR2 is a rate-limited enzyme of the polyol pathway and is a key inhibitory target for alleviating diabetic complications .
Mode of Action
The compound interacts with ALR2 in a way that inhibits its function . The binding mode derived from molecular docking suggests that the derivatives of this compound are tightly bound to the active site of ALR2 , indicating a strong inhibitory action against ALR2 .
Biochemical Pathways
The inhibition of ALR2 affects the polyol pathway, which plays a crucial role in diabetic complications . By inhibiting ALR2, the compound can reduce the level of oxidative stress, which is beneficial for alleviating diabetic complications .
Result of Action
The compound exhibits potent inhibitory action against ALR2 . Notably, one of its derivatives, {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid, showed excellent selectivity towards ALR2 with an IC50 value of 0.789 μM . This derivative also demonstrated powerful antioxidative action, scavenging DPPH radical with an inhibitory rate of 41.48% at a concentration of 1 μM .
Biochemical Analysis
Biochemical Properties
2-(5-(Benzyloxy)pyridin-2-yl)acetic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is crucial for managing diabetic complications . The compound’s interaction with aldose reductase is characterized by its ability to bind tightly to the active site, thereby inhibiting the enzyme’s activity. Additionally, this compound exhibits antioxidant properties, which further enhance its biochemical significance .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to suppress lipid peroxidation and scavenge free radicals, thereby protecting cells from oxidative stress . These actions contribute to the compound’s potential therapeutic applications in conditions characterized by oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of aldose reductase, inhibiting its activity and reducing the conversion of glucose to sorbitol in the polyol pathway . This inhibition helps in managing diabetic complications by preventing the accumulation of sorbitol, which can cause cellular damage. Additionally, the compound’s antioxidant properties are attributed to its ability to neutralize free radicals and reduce oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory and antioxidant properties over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits aldose reductase and exhibits antioxidant properties without causing significant adverse effects . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in therapeutic applications. Threshold effects and the compound’s safety profile in animal models are critical considerations for its potential use in humans.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the polyol pathway. By inhibiting aldose reductase, the compound reduces the conversion of glucose to sorbitol, thereby modulating metabolic flux and metabolite levels This inhibition helps in managing diabetic complications and reducing oxidative stress
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound’s ability to cross cell membranes and its accumulation in specific tissues are critical for its therapeutic efficacy . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell These localization patterns influence the compound’s interactions with biomolecules and its overall efficacy
Properties
IUPAC Name |
2-(5-phenylmethoxypyridin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(17)8-12-6-7-13(9-15-12)18-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLYGMLBJPNIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

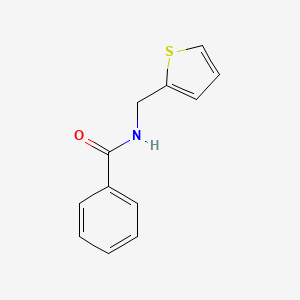
![[2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride](/img/structure/B3190690.png)
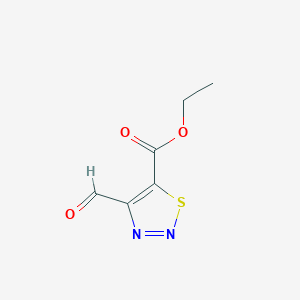

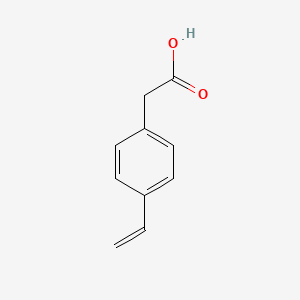
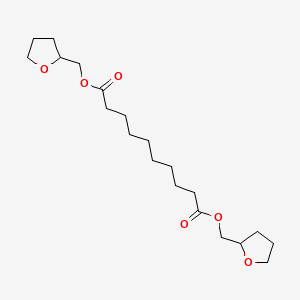
![2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine](/img/structure/B3190726.png)


